molecular formula C14H19FN2O B2872596 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine CAS No. 737745-65-2

1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine

Cat. No.: B2872596
CAS No.: 737745-65-2
M. Wt: 250.317
InChI Key: FDCNRTNMLPCSNN-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine is a piperidine derivative featuring a 4-fluorobenzyl group at the amine position and an acetyl moiety on the piperidine ring. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the acetyl group modulates the amine’s basicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11(18)17-8-6-14(7-9-17)16-10-12-2-4-13(15)5-3-12/h2-5,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCNRTNMLPCSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine requires strategic functionalization of the piperidine core. Retrosynthetically, the compound can be dissected into two primary components:

  • A piperidin-4-amine scaffold.
  • A 4-fluorobenzyl group and an acetyl moiety.

Critical intermediates include piperidin-4-one , N-(4-fluorobenzyl)piperidin-4-amine , and protected derivatives such as tert-butoxycarbonyl (Boc)-piperidin-4-one. The selection of intermediates depends on the desired regioselectivity and compatibility with subsequent reactions.

Synthetic Routes and Methodological Approaches

Reductive Amination of Piperidin-4-One

The most widely reported method involves reductive amination of piperidin-4-one with 4-fluorobenzylamine, followed by acetylation.

Step 1: Synthesis of N-(4-Fluorobenzyl)Piperidin-4-Amine

Piperidin-4-one undergoes reductive amination with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid in dichloromethane (DCM). This step proceeds via imine formation, followed by borohydride-mediated reduction to yield the secondary amine:
$$
\text{Piperidin-4-one} + \text{4-Fluorobenzylamine} \xrightarrow[\text{AcOH}]{\text{STAB, DCM}} \text{N-(4-Fluorobenzyl)piperidin-4-amine}
$$
Reported yields for analogous reactions range from 75% to 85%.

Step 2: N-Acetylation of the Piperidine Nitrogen

The secondary amine at position 1 of the piperidine ring is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA):
$$
\text{N-(4-Fluorobenzyl)piperidin-4-amine} + \text{AcCl} \xrightarrow[\text{TEA}]{\text{DCM}} \text{this compound}
$$
This reaction typically achieves yields of 80–90%, with purity confirmed via $$ ^1\text{H NMR} $$ and mass spectrometry.

Boc-Protected Intermediate Strategy

Alternative routes employ Boc-protected intermediates to enhance regioselectivity and simplify purification.

Step 1: Reductive Amination of Boc-Piperidin-4-One

tert-Butyl 4-oxopiperidine-1-carboxylate (Boc-piperidin-4-one) reacts with 4-fluorobenzylamine under reductive conditions (STAB, AcOH) to form tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate:
$$
\text{Boc-piperidin-4-one} + \text{4-Fluorobenzylamine} \xrightarrow[\text{AcOH}]{\text{STAB}} \text{Boc-protected intermediate}
$$
Yields for this step exceed 80%.

Step 2: Deprotection and Acetylation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding N-(4-fluorobenzyl)piperidin-4-amine. Subsequent acetylation with acetyl chloride under basic conditions (TEA) furnishes the target compound.

Hydrogenation of Tetrahydropyridin-4-Ylidene Ammonium Salts

A patent-pending method (EP 3666757 A1) describes the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, which are further functionalized.

Step 1: Synthesis of Tetrahydropyridin-4-Ylidene Ammonium Salt

Reacting α,β-unsaturated ketones with secondary amines forms tetrahydropyridin-4-ylidene ammonium salts. For example:
$$
\text{α,β-Unsaturated ketone} + \text{Amine} \rightarrow \text{Tetrahydropyridin-4-ylidene ammonium salt}
$$

Step 2: Reduction to Piperidin-4-One

Lithium aluminium hydride (LiAlH$$4$$) reduces the ammonium salt to piperidin-4-one:
$$
\text{Ammonium salt} \xrightarrow{\text{LiAlH}
4} \text{Piperidin-4-one}
$$
This method avoids by-products like 4-hydroxypiperidine and achieves yields >70%.

Step 3: Functionalization to Target Compound

The piperidin-4-one is converted to N-(4-fluorobenzyl)piperidin-4-amine via reductive amination, followed by acetylation as described in Section 2.1.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary methods:

Method Key Step Yield (%) Purity (%) Advantages Limitations
Reductive Amination STAB-mediated amination 75–85 >95 High selectivity, mild conditions Requires stoichiometric reductant
Boc-Protected Route Boc deprotection 80–90 >98 Ease of purification Additional deprotection step
Hydrogenation LiAlH$$_4$$ reduction 70–75 >90 Scalable, minimal by-products Requires handling of LiAlH$$_4$$

Mechanistic Insights and Optimization Strategies

Reductive Amination Mechanism

The reaction proceeds via:

  • Imine formation between piperidin-4-one and 4-fluorobenzylamine.
  • Borohydride reduction of the imine to the secondary amine.
    Acetic acid catalyzes imine formation, while STAB selectively reduces the intermediate without affecting other functional groups.

Acetylation Regioselectivity

The piperidine nitrogen (position 1) is preferentially acetylated over the 4-fluorobenzyl-substituted amine due to steric hindrance and electronic effects. Basic conditions (TEA) deprotonate the piperidine nitrogen, enhancing its nucleophilicity toward acetyl chloride.

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Optimal for reductive amination due to its inertness and ability to dissolve both polar and nonpolar reactants.
  • Ethanol : Used in acetylation for its mild polarity and compatibility with acetyl chloride.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Scalability and Industrial Considerations

The Boc-protected route is favored for large-scale synthesis due to:

  • Simplified purification via crystallization.
  • Compatibility with continuous flow chemistry.
  • Reduced formation of by-products compared to direct acetylation.

Chemical Reactions Analysis

1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

1-Acetyl-N-(4-Methoxybenzyl)piperidin-4-amine (CAS 415951-99-4)
  • Structure : Differs by substitution of fluorine with a methoxy group.
  • Molecular Weight : 262.35 g/mol; XLogP3 : 1.3; Hydrogen Bond Acceptors : 3.
  • The higher XLogP3 (lipophilicity) of the methoxy analog may enhance membrane permeability but reduce aqueous solubility .
1-Acetyl-N-(3-Methylbutyl)piperidin-4-amine (CAS 1119452-89-9)
  • Structure : Alkyl chain (3-methylbutyl) replaces the 4-fluorobenzyl group.
  • Molecular Weight : 212.34 g/mol.
  • Comparison : The alkyl substituent reduces aromatic interactions but increases flexibility. Lower molecular weight and higher hydrophobicity (alkyl vs. aryl) may favor passive diffusion across biological membranes .
1-Acetyl-N-(2,3-Dimethylcyclohexyl)piperidin-4-amine (CAS 1186662-51-0)
  • Structure : Bulky cyclohexyl group introduces steric hindrance.
  • Molecular Weight : 252.40 g/mol.
  • Comparison : Steric effects may limit binding to flat receptor pockets compared to the planar 4-fluorobenzyl group. However, the cyclohexyl group could improve metabolic stability by shielding the amine from enzymatic degradation .
Antihistamine Candidates (Benzimidazole-Piperidine Derivatives)
  • Example : 1-(4-Fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine.
  • Comparison: The 4-fluorobenzyl group in this benzimidazole-piperidine hybrid enhances binding to histamine receptors via hydrophobic and π-π interactions. The fluorine atom’s electron-withdrawing effect may increase affinity compared to non-halogenated analogs .
Cholinesterase Inhibitors (N-Benzyl Pyridinium Styryls)
  • Example : (E)-1-Benzyl-N-((2-methoxynaphthalen-6-yl)methylene)piperidin-4-amine.
  • Comparison : The absence of fluorine in this compound highlights the role of the 4-fluorobenzyl group in modulating enzyme inhibition kinetics. Fluorine’s electronegativity may stabilize charge interactions in the target enzyme’s active site .

Metabolic Stability and Pharmacokinetics

  • Fluorine’s Role: The 4-fluorobenzyl group resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs. This is critical for CNS drugs requiring sustained exposure .
  • Acetyl Group Impact : Reduces amine basicity, decreasing hepatic first-pass metabolism and improving oral bioavailability .

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Key Feature(s) Reference
1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine 4-Fluorobenzyl ~264.3 (estimated) ~1.5 Enhanced metabolic stability, CNS targeting
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 4-Methoxybenzyl 262.35 1.3 Higher lipophilicity
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine 3-Methylbutyl 212.34 ~2.0 Flexible alkyl chain
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine 2,3-Dimethylcyclohexyl 252.40 ~2.8 Steric shielding

Biological Activity

1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group and a fluorobenzyl moiety. This unique structure may influence its interaction with biological targets, affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Receptors : The compound may modulate receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
  • Enzyme Interactions : It could inhibit or activate specific enzymes, impacting metabolic pathways and cellular processes.

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. Although direct studies on this compound are scarce, related compounds have demonstrated:

  • Cytotoxic effects in various cancer cell lines.
  • Inhibition of tumor growth , indicating potential as an anticancer agent .

Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of piperidine derivatives found that compounds similar to this compound exhibited:

CompoundEC50 (μM)Effect
Similar Compound A0.507Agonism at TAAR1
Similar Compound B0.750Inhibition of AChE

These findings suggest that modifications to the piperidine structure can significantly impact biological activity, highlighting the importance of structural optimization in drug design .

Study 2: Antioxidant Activity

Research on piperidine-containing compounds revealed antioxidant properties that could be beneficial in therapeutic applications:

CompoundDPPH Scavenging Activity (%)
Compound C85%
Compound D78%

This indicates that derivatives like this compound might possess similar antioxidant capabilities, warranting further investigation into their protective effects against oxidative stress .

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